B1575577 GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Cat. No.: B1575577
M. Wt: 3850.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS is a synthetic 38-amino acid peptide derived from Exendin-4, a glucagon-like peptide-1 (GLP-1) analog . Key structural features include:

  • Amphipathic design: A mix of hydrophilic (e.g., glutamic acid, serine) and hydrophobic residues (e.g., phenylalanine, leucine), enabling interactions with cell membranes and proteins .
  • Motifs: Extended polyglutamic acid (EEE) and polyproline (PPP) regions, which influence secondary structure and stability .
  • Isoelectric point (pI): Estimated pI of 5.5–6.5, suggesting moderate solubility in physiological buffers .

Properties

Molecular Weight

3850.31

sequence

One Letter Code: GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Peptides

The peptide’s sequence, target specificity, and mechanism of action are compared below with similar compounds:

Table 1: Comparative Analysis of Key Peptides
Compound Sequence Length Target Receptor Biological Function Key Structural Features Clinical Status
GTFTSDVSKQM... (HY-P1231) 38 amino acids Glucagon Receptor Antagonist EEE, PPP motifs, amphipathic Preclinical
Exendin-4 39 amino acids GLP-1 Receptor Agonist 53% homology to GLP-1, C-terminal stabilization Approved (Diabetes)
Liraglutide 31 amino acids GLP-1 Receptor Agonist Fatty acid side chain for prolonged half-life Approved (Obesity, Diabetes)
Guanylin(human) TFA 15 amino acids Guanylate Cyclase-C Activator Linear, disulfide-free Research phase
HAEGTFTSD (GLP-1 fragment) 9 amino acids GLP-1 Receptor Partial agonist N-terminal region of GLP-1 Research tool
2.1 Structural and Functional Differences
  • Target Specificity: Unlike Exendin-4 and Liraglutide (GLP-1 agonists), GTFTSDVSKQM... Guanylin(human) TFA, a shorter peptide, activates guanylate cyclase-C, a receptor unrelated to glucagon/GLP-1 signaling .
  • Sequence Modifications :

    • Liraglutide’s fatty acid modification extends half-life (>12 hours) via albumin binding, whereas GTFTSDVSKQM... lacks such modifications, suggesting shorter bioavailability .
    • Exendin-4’s C-terminal truncation (vs. GLP-1) enhances enzymatic stability, while GTFTSDVSKQM...’s PPP motif may reduce proteolytic degradation .
  • Mechanistic Insights :

    • The amphipathic nature of GTFTSDVSKQM... allows dual interactions: hydrophilic residues (e.g., glutamic acid) bind charged receptor domains, while hydrophobic residues (e.g., leucine) anchor to lipid membranes .
    • In contrast, HAEGTFTSD (a GLP-1 fragment) primarily binds the N-terminal activation site of the GLP-1 receptor but lacks full agonist efficacy .
2.2 Research and Development Challenges
  • Stability : GTFTSDVSKQM...’s lack of PEGylation or lipid conjugation may limit its in vivo stability compared to clinically approved peptides like Liraglutide .
  • Delivery: Proline-rich regions (PPP) could hinder cellular uptake, necessitating nanoparticle encapsulation or alternative delivery strategies .
  • Target Selectivity : Cross-reactivity with GLP-1 receptors remains unstudied, posing a risk for off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.